(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with hydrazine to form the hydrazone intermediate. This intermediate is subsequently condensed with a purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine exerts its effects depends on its interaction with molecular targets. This compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids
Uniqueness
(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine is unique due to its specific combination of a purine core and a benzo[d][1,3]dioxole moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, its ability to participate in specific chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2/c1-2-9-10(21-7-20-9)3-8(1)4-18-19-13-11-12(15-5-14-11)16-6-17-13/h1-6H,7H2,(H2,14,15,16,17,19)/b18-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEFEQMFEAKBCH-JJPRUIFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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